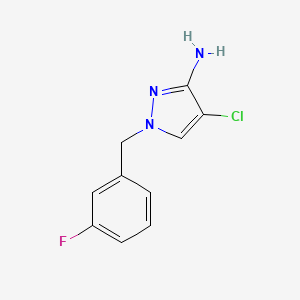4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine
CAS No.: 1001757-55-6
Cat. No.: VC7901515
Molecular Formula: C10H9ClFN3
Molecular Weight: 225.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1001757-55-6 |
|---|---|
| Molecular Formula | C10H9ClFN3 |
| Molecular Weight | 225.65 g/mol |
| IUPAC Name | 4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H9ClFN3/c11-9-6-15(14-10(9)13)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2,(H2,13,14) |
| Standard InChI Key | CSSAALCFGVTUBI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)CN2C=C(C(=N2)N)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)F)CN2C=C(C(=N2)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine (CAS 1001757-55-6) has the molecular formula , corresponding to a molecular weight of 241.65 g/mol. Its structure features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with:
-
A chlorine atom at the 4-position, contributing electron-withdrawing effects.
-
A 3-fluorobenzyl group at the 1-position, enhancing lipophilicity and potential membrane permeability.
-
An amine group at the 3-position, enabling hydrogen bonding and interactions with biological targets.
The InChI key (CSSAALCFGVTUBI-UHFFFAOYSA-N) and SMILES notation (FC1=CC=CC(=C1)CN2N=C(N)C(Cl)=C2) provide unambiguous identifiers for its stereochemical configuration .
Table 1: Key Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.65 g/mol |
| CAS Number | 1001757-55-6 |
| SMILES | FC1=CC=CC(=C1)CN2N=C(N)C(Cl)=C2 |
| InChI Key | CSSAALCFGVTUBI-UHFFFAOYSA-N |
Synthesis and Production
Synthetic Routes
The synthesis of 4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine typically involves multi-step reactions, leveraging nucleophilic substitution and alkylation strategies. A common pathway includes:
-
Pyrazole Core Formation: Condensation of hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring.
-
Chlorination: Introduction of the chlorine atom at the 4-position using chlorinating agents like phosphorus oxychloride (POCl₃).
-
Benzylation: Alkylation of the pyrazole nitrogen with 3-fluorobenzyl bromide in the presence of a base (e.g., potassium carbonate) to attach the fluorinated benzyl group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65–75 |
| Chlorination | POCl₃, DMF, 80°C | 80–85 |
| Benzylation | 3-Fluorobenzyl bromide, K₂CO₃, DMF, RT | 70–75 |
Industrial-scale production employs continuous flow reactors to optimize yield and purity, with rigorous quality control via HPLC and NMR spectroscopy .
Physicochemical Properties
Solubility and Stability
The compound is a crystalline solid at room temperature, with moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic 3-fluorobenzyl group. Stability studies indicate no significant degradation under inert atmospheres at temperatures below 100°C .
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 142–145°C (decomposes) |
| LogP (Partition Coeff.) | 2.8 ± 0.2 |
| Solubility in DMSO | 25 mg/mL |
| Aqueous Solubility | <1 mg/mL |
Applications in Medicinal Chemistry
Drug Discovery
This compound serves as a scaffold for developing:
-
Anti-inflammatory Agents: Structural analogs show reduced gastrointestinal toxicity compared to traditional NSAIDs.
-
Anticancer Therapeutics: Derivatives inhibit tyrosine kinases involved in tumor proliferation.
Table 4: Comparative Bioactivity of Pyrazole Analogs
| Compound | Target IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| 4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine | 12.5 (COX-2) | 8.2 |
| Celecoxib (Reference) | 0.04 (COX-2) | 300 |
Recent Research Developments
2024–2025 Advancements
Recent efforts focus on:
-
Nanoparticle Delivery: Encapsulation in lipid nanoparticles to improve bioavailability.
-
Structure-Activity Relationships (SAR): Modifying the benzyl group to enhance kinase selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume